ACES

説明

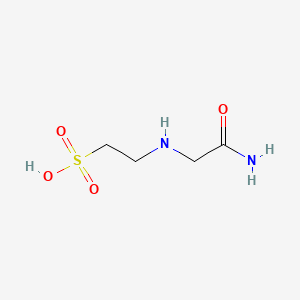

Structure

3D Structure

特性

IUPAC Name |

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNUXBLKRLWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064644 |

Source

|

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-82-4 |

Source

|

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carbamoylmethyl)taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBAMOYLMETHYL)TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5SPL5YVBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): A Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Biological Buffer

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and pharmaceutical research. As one of the "Good's buffers," developed to provide stable pH environments in the physiological range, a thorough understanding of its chemical properties is paramount for its effective use in experimental and formulation contexts. This technical guide provides a comprehensive overview of the chemical properties of ACES, including detailed experimental methodologies and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

ACES is a white crystalline powder characterized by its high solubility in water and stability under typical laboratory conditions.[1] Its zwitterionic nature, arising from the presence of both a sulfonic acid group and an amino group, contributes to its excellent buffering capacity.

Quantitative Data Summary

The key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂O₄S | [2] |

| Molecular Weight | 182.20 g/mol | [2][3] |

| pKa (at 25 °C) | 6.78 - 6.9 | [2][3] |

| Useful Buffering pH Range | 6.1 - 7.5 | [3] |

| Melting Point | >220 °C (decomposes) | |

| Water Solubility | Highly soluble | [1] |

| Appearance | White crystalline powder | [1] |

Dissociation and Buffering Mechanism

The buffering capacity of ACES is centered around the equilibrium of its amino group. The pKa of approximately 6.8 makes it an effective buffer for maintaining a stable pH in the physiological range.

The dissociation equilibrium of ACES in an aqueous solution can be represented as follows:

Experimental Protocols

A cornerstone of robust scientific research is the ability to replicate and verify experimental findings. This section details the methodologies for determining the key chemical properties of ACES.

Determination of pKa by Potentiometric Titration

The pKa of ACES can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of ACES and monitoring the corresponding change in pH.

Methodology:

-

Preparation of ACES Solution: A standard solution of ACES (e.g., 0.1 M) is prepared by dissolving a precisely weighed amount of high-purity ACES powder in deionized water.

-

Titration Setup: The ACES solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

-

Titration: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is determined as the pH at the half-equivalence point, where half of the ACES has been neutralized.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of ACES powder is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of ACES in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after solvent evaporation.

Metal Ion Chelation: Potentiometric and Spectroscopic Analysis

ACES has been shown to interact with certain metal ions, a critical consideration for its use in biological systems where metal ions are often present. The stability constants of these metal-ACES complexes can be determined using a combination of potentiometry and spectroscopy.[4]

Methodology for Cu(II) Complexation: [4]

-

Potentiometric Titrations: Solutions containing known concentrations of ACES and copper(II) ions are titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration.

-

Spectroscopic Measurements: UV-Vis spectra of the ACES-Cu(II) solutions are recorded at various pH values and molar ratios to observe changes in the absorbance characteristics, which indicate complex formation.

-

Data Analysis: The potentiometric titration data are used to calculate the stability constants of the various Cu(II)-ACES complexes formed.[4] The spectroscopic data helps to validate the speciation model derived from the potentiometric measurements.[4] The different complex stoichiometries identified for the Cu(II)-ACES system include Cu(2+), CuL(+), CuL2, CuH-1L2(-1), and CuH(-2)L2(-2), where L represents the deprotonated ACES molecule.[4]

Stability and Storage

ACES is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Aqueous solutions of ACES are also stable, but for critical applications, it is recommended to prepare fresh solutions or filter-sterilize and store them at 2-8 °C.

Applications in Research and Drug Development

The favorable chemical properties of ACES make it a valuable tool in various scientific disciplines:

-

Biochemical and Enzymatic Assays: Its buffering range is ideal for studying many physiological enzymes.

-

Cell Culture: ACES can be used as a component of cell culture media to maintain a stable pH environment.

-

Electrophoresis: It is employed as a buffer in both agarose and polyacrylamide gel electrophoresis.

-

Pharmaceutical Formulations: ACES can be used as an excipient to buffer pharmaceutical preparations, enhancing the stability and solubility of active pharmaceutical ingredients.[2]

References

N-(2-acetamido)-2-aminoethanesulfonic acid pKa and buffering range.

An In-depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer first described by Norman Good and his colleagues. It is a member of the ethanesulfonic acid buffers, which are widely utilized in biochemical and biological research. The utility of ACES in applications such as cell culture and protein extractions stems from its pKa value, which is near physiological pH, and its minimal interaction with biological molecules.[1] This guide provides a detailed overview of the pKa and effective buffering range of ACES, the experimental determination of these properties, and the fundamental principles governing its function as a buffer.

Quantitative Data Summary

The physicochemical properties of ACES, specifically its acid dissociation constant (pKa) and corresponding buffering range, are critical for its application in experimental biology. These values are summarized in the table below.

| Parameter | Value | Conditions |

| pKa | 6.9 | at 20°C[2] |

| pKa | 6.78 | Not specified |

| Effective Buffering Range | pH 6.1 - 7.5 |

Experimental Protocol: pKa Determination by pH-Metric Titration

The pKa of a buffer like ACES is empirically determined using a pH-metric titration method. This procedure involves the gradual neutralization of the acidic form of the buffer with a strong base while monitoring the pH of the solution.

Objective: To determine the pKa of N-(2-acetamido)-2-aminoethanesulfonic acid.

Materials:

-

N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Preparation of ACES Solution: Accurately weigh a known amount of ACES and dissolve it in a specific volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette filled with the standardized NaOH solution over the beaker.

-

Initial pH Measurement: Record the initial pH of the ACES solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Data Collection: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

-

The pKa is the pH of the solution at the half-equivalence point.[3][4] At this point, the concentrations of the acidic and basic forms of the buffer are equal, as described by the Henderson-Hasselbalch equation.[4][5]

-

Fundamental Principles and Visualizations

The effectiveness of a buffer is directly related to its pKa. A buffer is most effective at resisting changes in pH when the pH of the solution is equal to its pKa. The useful buffering range is generally considered to be within one pH unit on either side of the pKa.[6][7][8][9]

Caption: Relationship between pKa and the effective buffering range.

The diagram above illustrates the fundamental relationship where the pKa value of a buffer, such as ACES, is the central determinant of its effective buffering range. This range, approximately pKa ± 1, defines the pH spectrum within which the buffer can effectively neutralize added acid or base, thus maintaining a stable pH environment.[6][7][8]

References

Synthesis and Physical Properties of ACES Buffer: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and cell culture studies. As one of the "Good's" buffers, it is valued for its compatibility with biological systems, low metal-binding capacity, and a pKa value near physiological pH. This technical guide provides a comprehensive overview of the synthesis and physical properties of ACES buffer, including detailed experimental protocols and data presented for easy reference.

Synthesis of ACES Buffer

The synthesis of ACES buffer is most commonly achieved through the reaction of taurine with either chloroacetamide or acetic anhydride. The following section details a general method for its preparation and subsequent purification.

Experimental Protocol: Synthesis via Chloroacetamide and Taurine

This protocol describes a common laboratory-scale synthesis of ACES buffer.

Materials:

-

Taurine

-

Chloroacetamide

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

95% Ethanol

-

Deionized Water

-

Three-necked flask equipped with a condenser and stirrer

-

Heating mantle

-

pH meter

-

Büchner funnel and flask

-

Vacuum dryer

Procedure:

-

Reaction Setup: In a three-necked flask, prepare an aqueous solution of taurine.

-

Reaction: Add chloroacetamide to the taurine solution. Adjust the pH of the reaction mixture to a specific alkaline value using a concentrated sodium hydroxide solution.

-

Reflux: Heat the mixture to reflux and maintain this temperature for a set period to allow the reaction to proceed to completion.

-

Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid.

-

Crystallization: Add 95% ethanol to the acidified solution to induce the precipitation of white crystals of ACES.

-

Isolation: Collect the crude ACES crystals by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from an aqueous ethanol solution to obtain a purified white product.[1]

-

Drying: Dry the purified ACES crystals in a vacuum dryer to remove any residual solvent. The expected yield is typically in the range of 65-70%.[1]

A diagram of the synthesis workflow is provided below.

References

N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Technical Guide to its Discovery, History, and Application as a Good's Buffer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic biological buffer. It details its historical discovery as one of Norman Good's revolutionary buffers, its key physicochemical properties, and practical applications in biological and biochemical research. This document includes detailed experimental protocols and quantitative data to support its use in laboratory settings.

Discovery and History: The "Good's" Buffer Revolution

Prior to the mid-20th century, biological research was often hampered by the lack of stable and inert buffering agents for maintaining physiological pH.[1][2] Many commonly used buffers were either toxic to biological systems, participated in biochemical reactions, or had pKa values that were not ideal for studying processes that occur at neutral pH.[2]

In 1966, Norman Good and his colleagues published a landmark paper that introduced a series of zwitterionic buffers, including ACES, designed to overcome these limitations.[1][3][4][5] These buffers, now famously known as "Good's buffers," were selected based on a stringent set of criteria aimed at ensuring their suitability for biological research.[2] ACES, with a pKa of 6.9 at 20°C, proved to be an excellent choice for buffering in the physiologically relevant pH range of 6.1 to 7.5.[6][7]

The development of ACES and other Good's buffers was a significant advancement, providing researchers with reliable tools to control pH in a variety of applications, from enzyme assays to cell culture, without interfering with the biological processes under investigation.[8][9]

Norman Good's Selection Criteria for Biological Buffers

Good and his team established a set of ideal characteristics for biological buffers.[2] These criteria remain a benchmark for the selection and development of buffering agents in life sciences.

Figure 1. Logical relationship of Norman Good's criteria for the selection of ideal biological buffers.

Physicochemical Properties of ACES

ACES is a white crystalline powder that is highly soluble in water.[10] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and an amino group, is key to its buffering capacity and its minimal interaction with biological membranes.

Quantitative Data for ACES Buffer

The following table summarizes the key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid.

| Property | Value | Notes |

| Molecular Formula | C₄H₁₀N₂O₄S | |

| Molecular Weight | 182.20 g/mol | [11] |

| pKa at 20°C | 6.9 | [7] |

| pKa at 25°C | 6.8 | [12] |

| ΔpKa/°C | -0.020 | Indicates a significant change in pKa with temperature. |

| Buffering pH Range | 6.1 - 7.5 | [6] |

| Water Solubility | 50 mg/mL | Yields a clear, colorless solution. |

| Metal Ion Binding | Forms complexes with Cu²⁺ and Mg²⁺. Weak or no chelation of Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. | [8] |

| UV Absorbance | Low absorbance in the UV and visible regions, but absorbs at 230 nm and below. | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of ACES and its application in common laboratory procedures.

Synthesis of N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES)

This protocol is based on the general method described for the synthesis of Good's buffers.

Materials:

-

Taurine (2-aminoethanesulfonic acid)

-

Chloroacetamide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar equivalent of taurine and a molar equivalent of chloroacetamide in deionized water.

-

pH Adjustment and Reflux: Adjust the pH of the solution to approximately 11 with a concentrated solution of NaOH. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by periodically checking the pH and readjusting to 11 as needed.

-

Cooling and Acidification: After the reflux is complete, allow the reaction mixture to cool to room temperature. Once cooled, acidify the solution to a pH of approximately 2 with concentrated HCl.

-

Crystallization: Transfer the acidified solution to a beaker and add an equal volume of ethanol. Cool the mixture in an ice bath to induce crystallization of the ACES product.

-

Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.

-

Recrystallization (Optional): For higher purity, the crude ACES can be recrystallized from a hot water/ethanol mixture.

-

Drying: Dry the purified ACES crystals in a vacuum oven at 60-80°C to a constant weight.

Preparation of ACES Buffer for a Generic Enzyme Kinetics Assay

This protocol describes the preparation of a stock solution of ACES buffer and its use in a hypothetical enzyme kinetics experiment.

Materials:

-

ACES powder

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Enzyme stock solution

-

Substrate stock solution

-

Inhibitor stock solution (if applicable)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Preparation of 1 M ACES Stock Solution (pH 7.0):

-

Dissolve 182.2 g of ACES powder in approximately 800 mL of deionized water.

-

Adjust the pH to 7.0 with a concentrated NaOH solution while monitoring with a calibrated pH meter.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize by filtration through a 0.22 µm filter and store at 4°C.

-

-

Preparation of Working Assay Buffer (e.g., 50 mM ACES, pH 7.0):

-

Dilute the 1 M ACES stock solution 1:20 in deionized water to achieve the final desired concentration.

-

-

Enzyme Assay Protocol:

-

In a 96-well microplate, add the components in the following order:

-

Working Assay Buffer

-

Enzyme solution (diluted in assay buffer)

-

Inhibitor or vehicle control (diluted in assay buffer)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution (diluted in assay buffer).

-

Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time.

-

References

- 1. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ACES (buffer) - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. ACES buffer for small and large packaging use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. ACES | 7365-82-4 | FA08304 | Biosynth [biosynth.com]

- 10. How to prepare an ACES Buffer? - Blog [hbynm.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

Metal Ion Binding Characteristics of ACES Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer developed by Good and colleagues, valued for its physiological pH range (6.1 - 7.5) and minimal interaction with biological systems. However, like many biological buffers, ACES is not entirely inert and exhibits a capacity to bind metal ions. This interaction, though often weak, can have significant implications in experimental systems where metal ion concentration is a critical parameter, such as in the study of metalloenzymes, protein stability, and drug-metal interactions. Understanding the metal ion binding characteristics of ACES is crucial for accurate experimental design and data interpretation. This guide provides a technical overview of the known metal ion binding properties of ACES, details the experimental protocols for their determination, and presents a relevant experimental workflow.

Quantitative Data on Metal Ion Binding

Table 1: Stability Constants for ACES-Metal Complexes

| Metal Ion | Stoichiometry (M:L) | Log K | Temperature (°C) | Ionic Strength (M) | Method |

| Cu(II) | 1:1 (CuL+) | 5.46 | 25 | 0.15 (NaNO3) | Potentiometry |

| Cu(II) | 1:2 (CuL2) | 9.58 | 25 | 0.15 (NaNO3) | Potentiometry |

| Mg(II) | Data not available | N/A | N/A | N/A | N/A |

| Ca(II) | Data not available | N/A | N/A | N/A | N/A |

| Mn(II) | Data not available | N/A | N/A | N/A | N/A |

| Co(II) | Data not available | N/A | N/A | N/A | N/A |

| Ni(II) | Data not available | N/A | N/A | N/A | N/A |

| Zn(II) | Data not available | N/A | N/A | N/A | N/A |

Note: The interaction of ACES with Cu(II) is complex and pH-dependent, involving the deprotonation of the amide nitrogen at higher pH values, leading to the formation of species such as CuH-1L2(-1) and CuH-2L2(-2)[1]. The affinity for Cu(II) increases significantly at higher ACES:Cu(II) ratios[1]. Qualitative studies indicate that ACES also interacts with Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II), but quantitative stability constants are not well-documented in publicly accessible literature.

Experimental Protocols

The determination of stability constants for metal-buffer complexes is primarily achieved through potentiometric titration and UV-Visible spectrophotometry. These methods allow for the precise measurement of the concentration of free and complexed species in solution at equilibrium.

Protocol 1: Potentiometric Titration

This method is a cornerstone for determining stability constants. It involves monitoring the pH of a solution containing the ligand (ACES) and the metal ion of interest as a standardized solution of a strong base is added.

1. Materials and Reagents:

- ACES buffer substance

- Metal salt of interest (e.g., NiCl2, CoCl2) of high purity

- Standardized strong acid (e.g., 0.1 M HCl)

- Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

- Background electrolyte (e.g., 0.1 M KCl or NaNO3) to maintain constant ionic strength

- High-purity, deionized, and degassed water

2. Instrumentation:

- High-precision pH meter with a glass electrode

- Thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C)

- Calibrated burette for titrant delivery

- Inert gas supply (e.g., Argon) to blanket the solution and prevent CO2 absorption

3. Methodology:

- Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00).

- Ligand Protonation Constant (pKa) Determination:

- Prepare a solution of ACES (e.g., 1-5 mM) in the background electrolyte.

- Add a known amount of strong acid to fully protonate the ACES.

- Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

- Plot the pH versus the volume of base added. The pKa can be determined from this titration curve using computational software like Hyperquad.

- Metal-Ligand Stability Constant Determination:

- Prepare solutions containing a known concentration of ACES and varying concentrations of the metal salt (e.g., metal-to-ligand ratios of 1:2, 1:5, 1:10).

- Ensure the total volume and ionic strength are constant.

- Titrate these solutions with the standardized strong base under an inert atmosphere.

- The formation of metal-ACES complexes will release protons, causing a shift in the titration curve compared to the ligand-only titration.

- Analyze the titration data using specialized software to solve the mass-balance equations for all species in solution and refine the stability constants (log K) for the various M(L)xHy species.

Protocol 2: UV-Visible Spectrophotometry

This technique is used when the metal-ligand complex has a distinct absorbance spectrum from the free ligand or metal ion. It is particularly useful for transition metals that exhibit d-d electronic transitions.

1. Materials and Reagents:

- ACES buffer substance

- Metal salt of interest with a suitable chromophore (e.g., CuSO4, NiSO4)

- High-purity, deionized water

- pH-matched buffer solution (a non-coordinating buffer, if possible, for baseline measurements, or careful pH control of ACES solutions)

2. Instrumentation:

- Dual-beam UV-Vis spectrophotometer

- Matched quartz cuvettes (e.g., 1 cm path length)

- Thermostatted cuvette holder

3. Methodology:

- Spectral Characterization: Record the absorbance spectra of the free metal ion, free ACES, and a mixture of the two to identify a wavelength where the change in absorbance upon complexation is maximal.

- Mole-Ratio Method (for Stoichiometry):

- Prepare a series of solutions where the metal ion concentration is held constant while the ACES concentration is incrementally increased.

- Measure the absorbance at the chosen wavelength for each solution.

- Plot absorbance versus the molar ratio ([ACES]/[Metal]). The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.

- Determination of Stability Constant:

- Prepare a series of solutions with a fixed concentration of the metal ion and varying, known concentrations of ACES.

- Measure the absorbance of each solution at the analytical wavelength.

- The change in absorbance is proportional to the concentration of the formed complex.

- Using the Beer-Lambert law and the known initial concentrations, the equilibrium concentrations of the free metal, free ligand, and the complex can be calculated.

- The stability constant (K) can then be determined using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or non-linear regression analysis for more complex systems.[1]

Mandatory Visualizations

Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometric titration.

Logic of a Metal-Dependent Enzyme Inhibition Assay

In many biological assays, ACES is chosen to minimize interference. However, if an enzyme's activity is dependent on a specific metal ion, the chelating properties of ACES, though weak, could influence the results. The following diagram illustrates the competitive relationship between a metal-dependent enzyme, its substrate, a competitive inhibitor, and the potential sequestration of the essential metal cofactor by the buffer.

Caption: Competitive inhibition logic for a metal-dependent enzyme.

Conclusion

While ACES is considered a "Good" buffer with low metal-binding affinity, it is not entirely non-coordinating. Its interaction with Cu(II) is well-documented, but there is a notable lack of comprehensive quantitative data for its complexes with other common divalent cations such as Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II). Researchers working with metal-sensitive systems should exercise caution and, if necessary, determine the relevant stability constants under their specific experimental conditions using established methods like potentiometric titration or UV-Vis spectrophotometry. The choice of buffer remains a critical decision in experimental design, and an awareness of potential buffer-metal ion interactions is paramount for the generation of reliable and reproducible data.

References

In-Depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES. A zwitterionic buffer, ACES is one of the "Good's buffers" developed to be effective in the physiological pH range. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and includes workflow diagrams for clarity.

Core Properties and Data

ACES (CAS Number: 7365-82-4) is a white crystalline solid highly soluble in water.[1][2] Its zwitterionic nature, stemming from a sulfonic acid group and an amino group, makes it a reliable buffering agent in various biochemical and biological research applications.[3]

Quantitative Data Summary

The key physicochemical properties of ACES are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 7365-82-4 | [1][2] |

| Molecular Formula | C₄H₁₀N₂O₄S | [1][2] |

| Molecular Weight | 182.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Useful Buffering pH Range | 6.1 – 7.5 | [5] |

| pKa at 25°C | 6.78 | [5] |

| pKa at 20°C | 6.9 | [4] |

| Temperature Dependence (d(pKa)/dT) | -0.020 / °C | [5] |

| Water Solubility | 5g / 100ml (0.27 M) | [6] |

| Metal Ion Interactions | Binds Cu²⁺; weak binding to Ca²⁺, Mg²⁺; negligible binding to Mn²⁺ | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis of ACES and its use in common laboratory applications are provided below.

Synthesis of N-(2-acetamido)-2-aminoethanesulfonic acid

The synthesis of ACES is typically achieved through the acetylation of 2-aminoethanesulfonic acid (taurine).[4]

Materials:

-

2-aminoethanesulfonic acid (Taurine)

-

Acetic anhydride

-

Aqueous sodium hydroxide (or other suitable base)

-

Ethanol

-

Reaction vessel with stirring capability

-

pH meter

-

Crystallization dish

-

Filtration apparatus

Protocol:

-

Dissolve taurine in a suitable aqueous or mixed solvent system within the reaction vessel.

-

Cool the solution in an ice bath to maintain a moderate temperature (20–50 °C) during the reaction.[4]

-

While stirring vigorously, slowly add acetic anhydride to the taurine solution.

-

Concurrently, add an alkaline solution (e.g., sodium hydroxide) dropwise to maintain the pH of the reaction mixture within a controlled alkaline range.

-

Monitor the reaction to completion.

-

Upon completion, adjust the pH to initiate the precipitation of the ACES product.

-

Collect the crude product by filtration.

-

Purify the ACES product by recrystallizing from a hot aqueous ethanol solution.[4]

-

Dry the purified crystals under a vacuum.

Caption: General workflow for the synthesis of ACES.

Preparation of 1 M ACES Buffer Stock Solution (pH 7.0)

Materials:

-

ACES powder (MW: 182.20 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beaker and volumetric flask

Protocol:

-

Weigh ACES: Weigh out 182.20 g of ACES powder.

-

Dissolve: Add the powder to a beaker containing approximately 800 mL of dH₂O.

-

Stir: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.[8]

-

Adjust pH: Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH or KOH dropwise while monitoring the pH. Continue adding the base until the pH reaches 7.0.[8]

-

Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask.

-

Bring to Volume: Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.[8]

-

Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilization and Storage: For long-term storage and to prevent microbial growth, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store in a sterile, tightly sealed container at 4°C.[5]

Caption: Workflow for preparing a 1M ACES buffer solution.

Preparation of Buffered Charcoal Yeast Extract (BCYE) Agar with ACES

ACES buffer is a critical component in the formulation of BCYE medium, used for the cultivation and primary isolation of Legionella spp. The buffer maintains the pH at an optimal 6.9 for bacterial growth.[4][7]

Materials:

-

Legionella Agar Base (containing activated charcoal and yeast extract)

-

ACES buffer powder

-

Potassium Hydroxide (KOH)

-

L-cysteine hydrochloride

-

Iron (III) pyrophosphate

-

α-ketoglutarate

-

Purified/distilled water

-

Autoclave

-

Sterile petri plates

Protocol:

-

Prepare Base Medium: Suspend 12.5 grams of Legionella Agar Base in 440 mL of purified/distilled water.[4]

-

Dissolve: Heat the suspension to a boil while stirring to ensure the medium is completely dissolved.

-

Sterilize: Sterilize the dissolved medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]

-

Cool: After autoclaving, cool the medium to 45-50°C in a water bath.

-

Prepare ACES-buffered Supplement: In a separate sterile container, prepare the growth supplement. The supplement for 500 mL of medium typically contains 5.0 g of ACES buffer, 0.125 g of ferric pyrophosphate, 0.2 g of L-cysteine HCl, and 0.5 g of α-ketoglutarate, with the pH adjusted to 6.9 using KOH.[7] This is often available as a pre-packaged sterile supplement (e.g., Legionella Growth Supplement BCYE).

-

Combine: Aseptically add the sterile, ACES-buffered growth supplement to the cooled agar base.[4]

-

Mix and Pour: Mix the final medium well, ensuring the charcoal particles are evenly suspended. Pour the medium into sterile petri plates and allow them to solidify.[4]

-

Storage: Store the prepared plates in a cool, dark environment until use.

Applications and Considerations

ACES is widely used in cell culture, enzyme assays, and protein purification due to its optimal buffering capacity in the physiological pH range.[8][9] It has been specifically cited for use in isoelectric focusing of proteins and in the preparation of buffered media for the isolation of bacteria like Legionella.[4][6]

When selecting a biological buffer, several factors must be considered. The logical workflow below outlines key decision points where ACES may be an appropriate choice.

Caption: Decision workflow for selecting a biological buffer.

References

- 1. RU2059614C1 - Method of synthesis of 2-aminoethanesulfonic acid - Google Patents [patents.google.com]

- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of three buffers used in the formulation of buffered charcoal yeast extract medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. himedialabs.com [himedialabs.com]

- 5. How to choose a suitable biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. agscientific.com [agscientific.com]

An In-Depth Technical Guide to ACES Buffer: UV Absorbance and Spectrophotometric Interference

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread use in a variety of biochemical and molecular biology applications. As one of the "Good's" buffers, it is valued for its pKa of 6.8, making it an effective buffering agent in the physiological pH range of 6.1 to 7.5. Its utility extends to applications such as gel electrophoresis, protein crystallography, and enzyme assays. However, like any reagent used in sensitive analytical techniques, it is crucial for researchers to understand its inherent chemical and physical properties, particularly its ultraviolet (UV) absorbance characteristics. This technical guide provides a comprehensive overview of the UV absorbance of ACES buffer and its potential to interfere with common spectrophotometric assays, offering detailed experimental protocols and mitigation strategies to ensure data accuracy and integrity.

Chemical and Physical Properties of ACES

ACES is a sulfonate-based buffer with a molecular weight of 182.2 g/mol . Its zwitterionic nature at physiological pH minimizes its interaction with biological macromolecules, a desirable characteristic for a biological buffer.

| Property | Value |

| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |

| CAS Number | 7365-82-4 |

| Molecular Formula | C4H10N2O4S |

| Molecular Weight | 182.2 g/mol |

| pKa (25 °C) | 6.8 |

| Useful pH Range | 6.1 - 7.5 |

| Appearance | White crystalline powder |

| Solubility in Water | Soluble |

UV Absorbance Profile of ACES Buffer

For a 0.1 M aqueous solution of ACES, the absorbance at key wavelengths is specified to be minimal:

| Wavelength (nm) | Absorbance (AU) |

| 260 | ≤ 0.05 |

| 280 | ≤ 0.05 |

This low absorbance at 260 nm and 280 nm, the wavelengths commonly used for nucleic acid and protein quantification, respectively, suggests that ACES buffer has a low potential for direct interference at these specific points. However, it is important to note that even low levels of absorbance can become significant when working with low-concentration samples or in assays that are highly sensitive to background absorbance. The complete UV cutoff, the wavelength at which the absorbance of the buffer becomes significant, is not well-documented and should be determined empirically for the specific concentration and pH of the working buffer.

Potential for Interference in Spectrophotometric Assays

The potential for a buffer to interfere in a spectrophotometric assay is not limited to its direct absorbance at the analytical wavelength. The buffer components can also interact with assay reagents, leading to altered color development or other chemical interferences.

Protein Quantification Assays

Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric protein quantification method that relies on the reduction of Cu2+ to Cu+ by protein in an alkaline medium, followed by the chelation of Cu+ by two molecules of bicinchoninic acid to produce a purple-colored complex with an absorbance maximum at 562 nm. ACES buffer has been shown to be compatible with the BCA assay at concentrations up to 25 mM .[1] At higher concentrations, interference may occur, and it is advisable to perform a buffer blank control and to construct the standard curve in the same buffer as the samples.

Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm. The binding of the Coomassie dye is primarily to basic and aromatic amino acid residues. While specific quantitative data on the interference of ACES buffer in the Bradford assay is not extensively documented, it is known that various substances can interfere with this assay by affecting the dye-protein interaction. Given that ACES is a zwitterionic buffer, its potential for interference is generally considered to be low. However, it is always best practice to include a buffer-only control and to prepare protein standards in the same ACES buffer as the unknown samples.

Nucleic Acid Quantification

The quantification of nucleic acids (DNA and RNA) is typically performed by measuring the absorbance at 260 nm (A260). The purity of the sample is often assessed by calculating the A260/A280 ratio. As indicated by the specifications, a 0.1 M ACES solution has a very low absorbance at 260 nm (≤ 0.05 AU). This suggests that at typical working concentrations (e.g., 20-50 mM), the direct contribution of ACES to the A260 reading would be minimal. However, for highly accurate quantification of low-concentration nucleic acid samples, it is crucial to use a buffer blank that contains the same concentration of ACES as the samples. The effect of ACES on the A260/A280 ratio is expected to be negligible due to its low absorbance at both wavelengths.

Enzyme Assays

In enzymatic assays where the reaction is monitored spectrophotometrically, the buffer should not absorb significantly at the wavelength used to measure the product formation or substrate depletion. Given the low UV absorbance of ACES across the 260-280 nm range, it is generally a suitable buffer for many enzymatic assays that are monitored in this region. However, for assays that utilize chromogenic or fluorogenic substrates with absorbance or emission maxima at other wavelengths, it is essential to first scan the absorbance of the complete assay buffer (including ACES, substrates, and cofactors) to ensure there is no interfering background absorbance.

Experimental Protocols

To ensure the accuracy of spectrophotometric measurements when using ACES buffer, the following experimental protocols are recommended.

Protocol 1: Determination of ACES Buffer UV-Vis Absorbance Spectrum

Objective: To determine the UV-Vis absorbance spectrum of a working solution of ACES buffer to identify its UV cutoff and any potential absorbance peaks.

Materials:

-

ACES buffer powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Spectrophotometer with scanning capabilities

-

Quartz cuvettes

Methodology:

-

Prepare a stock solution of ACES buffer (e.g., 1 M) in high-purity water.

-

Prepare a working solution of ACES buffer at the desired concentration (e.g., 50 mM) and pH.

-

Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

-

Use high-purity water as the blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the prepared ACES buffer working solution.

-

Run the wavelength scan and record the absorbance spectrum.

-

Analyze the spectrum to determine the UV cutoff wavelength (the wavelength at which the absorbance begins to increase significantly) and to identify any absorbance peaks.

Caption: Workflow for determining the UV-Vis absorbance spectrum of ACES buffer.

Protocol 2: Assessing ACES Buffer Interference in the Bradford Protein Assay

Objective: To determine if a given concentration of ACES buffer interferes with the Bradford protein assay.

Materials:

-

ACES buffer

-

Bradford assay reagent

-

Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

-

Spectrophotometer capable of measuring absorbance at 595 nm

-

96-well microplate or cuvettes

Methodology:

-

Prepare Protein Standards: Prepare a series of BSA standards (e.g., 0, 100, 250, 500, 750, 1000, 1500, 2000 µg/mL) in two different diluents:

-

Set A: Diluted in high-purity water.

-

Set B: Diluted in the working concentration of ACES buffer.

-

-

Prepare a Buffer Blank: Prepare a sample containing only the ACES buffer at the working concentration.

-

Assay Procedure:

-

To each well of a 96-well plate (or to separate cuvettes), add a small volume (e.g., 10 µL) of each standard and the buffer blank.

-

Add the Bradford reagent (e.g., 200 µL) to each well.

-

Incubate at room temperature for the recommended time (typically 5-10 minutes).

-

-

Measurement: Measure the absorbance of all samples at 595 nm.

-

Data Analysis:

-

Subtract the absorbance of the 0 µg/mL standard (water or buffer) from all other readings in the respective series.

-

Plot the standard curves (Absorbance vs. Protein Concentration) for both Set A and Set B.

-

Compare the slopes and R² values of the two standard curves. Significant differences indicate interference from the ACES buffer.

-

Caption: Workflow for assessing ACES buffer interference in the Bradford assay.

Mitigation of Interference

Should interference from ACES buffer be detected, several strategies can be employed to mitigate its effects:

-

Buffer Blanking: Always use a buffer blank containing the exact same concentration of ACES as your samples to zero the spectrophotometer. This will correct for the direct absorbance of the buffer.

-

Standard Curve in Buffer: Prepare your standard curve using the same ACES buffer as your samples. This will account for any interactions between the buffer and the assay reagents that may alter the colorimetric or fluorometric response.

-

Lower Buffer Concentration: If possible, reduce the concentration of the ACES buffer in your assay to a level that is shown to have minimal interference.

-

Alternative Assays: If interference remains a significant issue, consider using an alternative quantification method that is known to be less susceptible to interference from your buffer components.

Conclusion

ACES is a valuable biological buffer with properties that make it suitable for a wide range of applications in life science research and drug development. While its inherent UV absorbance is low, it is not negligible, and a thorough understanding of its spectral properties is essential for accurate spectrophotometric analysis. By following the detailed experimental protocols for characterizing buffer absorbance and assessing interference, and by implementing appropriate mitigation strategies, researchers can confidently use ACES buffer in their assays and ensure the reliability and integrity of their data.

References

A Technical Guide to the Zwitterionic Nature of ACES and Its Implications for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer first described by Norman Good and colleagues. Its unique physicochemical properties, derived directly from its zwitterionic nature, make it a valuable tool in biochemistry, molecular biology, and pharmaceutical sciences. This technical guide provides an in-depth analysis of the zwitterionic characteristics of ACES, detailing its acid-base chemistry, and explores the critical implications of this structure on its function as a buffering agent, its interactions with metal ions, and its applications in biological research and drug formulation. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and logical diagrams to fully elucidate its behavior.

The Physicochemical and Zwitterionic Nature of ACES

ACES is a sulfonyl- and acetamido-substituted derivative of taurine.[1] At its core, the functionality of ACES is dictated by its molecular structure, which contains both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic secondary amino group (-NH-). This combination of acidic and basic centers within the same molecule allows ACES to exist as a zwitterion, or inner salt, over a wide pH range.

In its solid, crystalline state, and in solution around physiological pH, the sulfonic acid group is deprotonated, yielding a negatively charged sulfonate group (-SO₃⁻), while the secondary amino group is protonated, carrying a positive charge (-NH₂⁺-). This dual-charge state results in a molecule that is electrically neutral overall but possesses a high dipole moment, contributing to its high solubility in water and relative insolubility in nonpolar organic solvents.[1][2]

The equilibrium between the different protonation states of ACES is fundamental to its buffering capacity. The pKa of the secondary amine is the critical value for its function as a biological buffer.

Quantitative Physicochemical Data

The properties of ACES are well-characterized, making it a reliable component in experimental systems. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(2-Amino-2-oxoethyl)amino]ethane-1-sulfonic acid | [1] |

| CAS Number | 7365-82-4 | --- |

| Molecular Formula | C₄H₁₀N₂O₄S | [1] |

| Molecular Weight | 182.20 g/mol | --- |

| Appearance | White to off-white crystalline solid | [1] |

| pKa at 20°C | 6.9 | [1][3] |

| pKa at 25°C | 6.78 | [4] |

| Useful pH Range | 6.1 – 7.5 | [1][4] |

| Solubility in Water | ~18.2 g/L at 20°C; reported up to 50 g/L | [4][5] |

| Melting Point | Decomposes > 270°C | [3] |

| Metal Binding | Forms complexes with most common metals | [1] |

Implications of the Zwitterionic State

The dual-charge nature of ACES has several important consequences for its use in research and development.

Buffering Capacity

As one of the "Good's buffers," ACES was specifically designed for biological research. Its pKa of ~6.8 makes it an excellent buffer for maintaining a stable pH environment in the physiological range, which is critical for cell cultures, enzyme assays, and protein purification.[4] The zwitterionic structure ensures high water solubility without accumulating in nonpolar biological membranes, a key selection criterion for an effective biological buffer.

Metal Ion Interactions

A significant implication of the ACES structure is its ability to chelate metal ions. The sulfonate and amino groups can coordinate with cations, sequestering them from the solution. This can be either a desirable feature or a complicating factor, depending on the application. In enzyme assays where metal ions are cofactors, the presence of ACES could inhibit activity by reducing the concentration of free metal ions. Therefore, the formation constants must be considered when designing experiments involving metal-dependent enzymes.

| Metal Ion | Interaction Strength with ACES | Reference(s) |

| Cu²⁺ | Strong | [5] |

| Mg²⁺ | Strong | [5] |

| Ni²⁺ | Weak | [5] |

| Co²⁺ | Weak | [5] |

| Zn²⁺ | Weak | [5] |

| Ca²⁺ | Weak | [5] |

| Mn²⁺ | Weak | [5] |

Implications in Drug Development and Formulation

In the pharmaceutical industry, zwitterionic compounds are of great interest for drug delivery and formulation.

-

Enhanced Solubility: The zwitterionic nature imparts high aqueous solubility, which can be a desirable property for formulating parenteral drug products.

-

Biocompatibility: Zwitterionic materials are known for their excellent biocompatibility and ultra-low fouling properties.[6] They can form strong hydration shells via ion-dipole interactions, which helps prevent nonspecific protein adsorption and immune responses.[6] This makes zwitterionic moieties attractive for use in drug delivery systems to prolong circulation time.

-

pH-Responsive Systems: Polymers incorporating zwitterionic and pH-sensitive groups can be designed for targeted drug delivery.[6] Such systems can remain stable and neutral in the bloodstream (pH 7.4) but change conformation in the acidic microenvironments of tumors (pH 6.4-6.8), triggering drug release.[6] While ACES itself is a small molecule, its structural motifs are relevant to the design of these advanced drug carriers.

Experimental Methodologies

The characterization of ACES's zwitterionic properties relies on standard chemical and analytical techniques.

Protocol 1: Synthesis of ACES

ACES is typically synthesized via the acetylation of 2-aminoethanesulfonic acid (taurine) under controlled alkaline conditions.[1]

-

Materials: 2-aminoethanesulfonic acid (taurine), acetic anhydride, sodium hydroxide, ethanol, deionized water.

-

Procedure:

-

Dissolve taurine in a buffered aqueous solution maintained at a moderately alkaline pH (e.g., pH 9-10 with NaOH).

-

Cool the solution in an ice bath to between 20-50°C.

-

Slowly add acetic anhydride to the taurine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled. Maintain the alkaline pH by dropwise addition of NaOH solution.

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

Acidify the solution with HCl to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Purify the ACES product by recrystallization from a hot aqueous ethanol solution.

-

Dry the final product under vacuum to yield a white crystalline solid.

-

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance like ACES.[7][8]

-

Materials & Equipment: ACES powder, deionized water (CO₂-free), standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution, calibrated pH meter with a combination glass electrode, magnetic stirrer, and a burette.

-

Procedure:

-

Preparation: Prepare an aqueous solution of ACES at a known concentration (e.g., 0.01 M).

-

Acidification: Acidify the ACES solution to a low pH (e.g., pH 2.0) using the standardized HCl to ensure all amino groups are fully protonated.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, the inflection point of the curve can be determined by calculating the first derivative (ΔpH/ΔV) of the titration data. The peak of the first derivative plot corresponds to the equivalence point; the pKa is the pH at half of this volume.

-

Workflow for Physicochemical Characterization

A comprehensive characterization of a zwitterionic buffer like ACES follows a logical workflow to confirm its identity, purity, and functional properties.

Conclusion

The zwitterionic nature of N-(2-acetamido)-2-aminoethanesulfonic acid is the defining feature that governs its utility in scientific research and drug development. This structure confers a favorable pKa for physiological buffering, high aqueous solubility, and low membrane permeability, making it an ideal component for many in vitro biological systems. However, researchers and formulation scientists must remain cognizant of the implications of this structure, particularly its capacity for metal ion chelation, which can interfere with metal-dependent biological processes. A thorough understanding of these properties is essential for the effective application of ACES and for the rational design of novel zwitterionic molecules in advanced pharmaceutical formulations.

References

- 1. You are being redirected... [bio-world.com]

- 2. Good's buffers - Wikipedia [en.wikipedia.org]

- 3. Good's Buffer ACES | CAS 7365-82-4 Dojindo [dojindo.com]

- 4. 7365-82-4 CAS | ACES BUFFER | Good's Buffer (Biological Buffers) | Article No. 00507 [lobachemie.com]

- 5. ACES Buffer | CAS 7365-82-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 6. interchim.fr [interchim.fr]

- 7. N-(2-acetamido)-2-aminoethanesulfonic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-(2-acetamido)-2-aminoethanesulfonic acid | C4H10N2O4S | CID 81832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of ACES Buffer Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer widely utilized in biochemical, pharmaceutical, and molecular biology research. Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5. Maintaining the integrity and stability of ACES buffer solutions is critical for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and optimal storage conditions for ACES buffer solutions, supported by quantitative data and experimental protocols.

Recommended Storage Conditions and Shelf Life

Proper storage is paramount to prevent the degradation of ACES buffer solutions. General recommendations include storing the solution in a clean, tightly sealed container.[1] For prepared solutions, refrigeration at 4°C is often advised to maintain stability.[1] It is also recommended to protect the buffer from light and extreme temperatures, as these factors can influence its pH and overall performance over time.[1]

Several manufacturers provide shelf-life information for their ACES buffer products. Unopened ACES buffer solutions, when stored at room temperature, are reported to have a shelf life of up to five years.[2] For opened bottles of buffer solutions in general, the shelf life is considerably shorter and depends on handling and environmental conditions to avoid microbial contamination and changes in concentration due to evaporation. It is good laboratory practice to label opened containers with the date they were opened.

Table 1: General Storage Recommendations for ACES Buffer Solutions

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (for unopened solid) or refrigerate at 4°C (for solutions).[1] | Minimizes thermal degradation and microbial growth. |

| Light Exposure | Store in the dark or in an opaque container.[1] | Prevents potential photodegradation. |

| Container | Use a clean, tightly sealed container.[1] | Prevents contamination and evaporation. |

| Shelf Life (Unopened) | Up to 5 years at room temperature.[2] | Based on manufacturer's stability testing. |

| Shelf Life (Opened) | Shorter than unopened; depends on handling. | Increased risk of contamination and changes in concentration. |

Physicochemical Stability

The stability of a buffer is its ability to resist changes in its chemical and physical properties over time and under various environmental conditions. For ACES buffer, the key stability-indicating parameters are its concentration, pH, and the absence of degradation products.

Effect of Temperature on pH

The pH of ACES buffer solutions is sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per 10°C is a useful parameter to predict this shift. A detailed study has been conducted to determine the pH of various ACES buffer solutions, with and without the presence of sodium chloride, at a range of temperatures from 5°C to 55°C.[3] This data is essential for accurately adjusting the pH of the buffer at the intended experimental temperature.

Table 2: pH of ACES Buffer Solutions at Various Temperatures

| Molality of ACES (mol·kg⁻¹) | Molality of NaACES (mol·kg⁻¹) | Molality of NaCl (mol·kg⁻¹) | pH at 5°C | pH at 25°C | pH at 37°C | pH at 55°C |

| 0.02 | 0.02 | 0.12 | 7.156 | 6.881 | 6.741 | 6.541 |

| 0.04 | 0.04 | 0.08 | 7.164 | 6.887 | 6.746 | 6.545 |

| 0.06 | 0.06 | 0.04 | 7.170 | 6.891 | 6.750 | 6.548 |

| 0.08 | 0.08 | 0 | 7.174 | 6.894 | 6.752 | 6.550 |

| 0.01 | 0.03 | 0.12 | 7.633 | 7.358 | 7.218 | 7.018 |

| 0.025 | 0.075 | 0.06 | 7.641 | 7.364 | 7.223 | 7.022 |

| 0.04 | 0.12 | 0 | 7.648 | 7.368 | 7.226 | 7.024 |

Data adapted from Roy, R. N., et al. (2010). Buffer Standards for the Physiological pH of the Zwitterionic Compound, ACES from 5 to 55°C.[3]

Chemical Degradation

While ACES is a stable compound, like all organic molecules, it can degrade under harsh conditions. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies typically involve exposing the buffer to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.

Currently, specific degradation products and detailed kinetic data for the degradation of ACES buffer are not extensively published in publicly available literature. However, the principles of forced degradation can be applied to assess its stability in the context of specific drug formulations or experimental systems.

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial for ensuring the quality and reliability of ACES buffer solutions, particularly in regulated environments like drug development.

Protocol 1: Determination of pH Stability

Objective: To assess the pH stability of an ACES buffer solution under specified storage conditions.

Methodology:

-

Preparation: Prepare a batch of ACES buffer solution of the desired concentration and pH.

-

Initial Measurement: Immediately after preparation, measure and record the initial pH of the solution using a calibrated pH meter at a controlled temperature.

-

Storage: Aliquot the buffer solution into appropriate, tightly sealed containers and store them under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).

-

Periodic Measurement: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.

-

Equilibration and Measurement: Allow the sample to equilibrate to the temperature at which the initial pH was measured. Measure and record the pH.

-

Data Analysis: Compare the pH values over time to the initial pH. A significant change in pH (typically >0.1 pH units) may indicate instability.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying ACES from its potential degradation products.

Methodology:

-

Forced Degradation:

-

Acid Hydrolysis: Treat an ACES buffer solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat an ACES buffer solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat an ACES buffer solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the ACES buffer solution to high temperatures (e.g., 70-80°C).

-

Photodegradation: Expose the ACES buffer solution to UV and visible light according to ICH Q1B guidelines.

-

Neutralize the acidic and basic samples after the stress period.

-

-

Chromatographic Conditions Development:

-

Column: Start with a C18 reversed-phase column.

-

Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector, monitoring at a wavelength where ACES has some absorbance (though ACES has a low UV absorbance, which can be a challenge).

-

-

Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve adequate separation between the parent ACES peak and any degradation product peaks.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and the degradation pathways that can be investigated.

Conclusion

The stability of ACES buffer solutions is a critical factor for ensuring the reliability of research and development activities. While generally stable, its pH is susceptible to temperature variations, a factor that must be accounted for in experimental design. For long-term storage, refrigeration at 4°C and protection from light are recommended to minimize potential degradation. In the context of drug development, a thorough stability testing program, including forced degradation studies and the development of a stability-indicating analytical method, is essential to fully characterize the behavior of ACES buffer within a specific formulation. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers to ensure the proper use and storage of ACES buffer solutions.

References

Methodological & Application

Preparation of 0.1 M ACES Buffer Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer that is one of the "Good's" buffers, developed to provide buffering capacity in the physiological pH range.[1][2] With a pKa of approximately 6.8, it is effective in maintaining a stable pH environment between 6.1 and 7.5.[1][3] This makes ACES an invaluable tool in a variety of biochemical, molecular biology, and cell culture applications where precise pH control is critical for experimental success. Its biocompatibility and minimal interaction with biological molecules and metal ions make it a preferred choice for many sensitive assays. This document provides a detailed protocol for the preparation of a 0.1 M ACES buffer solution, along with application notes and relevant technical data.

ACES Buffer: Chemical and Physical Properties

A comprehensive summary of the key quantitative data for ACES is presented in the table below for easy reference and comparison.

| Property | Value |

| Full Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |

| Molecular Weight | 182.20 g/mol [4] |

| pKa (25°C) | 6.6 – 7.0[1] |

| Useful pH Range | 6.1 – 7.5[1][3] |

| Appearance | White crystalline powder |

| Solubility in Water | 50 mg/mL[2] |

Experimental Protocol: Preparation of 1 L of 0.1 M ACES Buffer Solution

This protocol outlines the step-by-step methodology for preparing 1 liter of a 0.1 M ACES buffer solution.

Materials and Reagents:

-

ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) powder (Molecular Biology grade)

-

Deionized or distilled water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L Beaker

-

1 L Graduated cylinder

-

1 L Volumetric flask

-

Spatula and weighing paper

-

0.22 µm sterile filter (optional, for sterile applications)

Procedure:

-

Calculate the required mass of ACES: To prepare 1 L of a 0.1 M solution, 18.22 g of ACES powder is required (0.1 mol/L * 182.2 g/mol * 1 L).

-

Dissolve the ACES powder: Add approximately 800 mL of dH₂O to a 1 L beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the 18.22 g of ACES powder. Stir until the powder is completely dissolved.

-

Adjust the pH: Once the ACES is fully dissolved, immerse a calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the desired pH within the buffering range of ACES (e.g., pH 7.0) is reached.

-